1-(4-Bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetically derived organic compound belonging to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. [, , , ] These types of compounds are of significant interest in scientific research due to their diverse pharmacological activities, particularly as potential anticonvulsant agents. [, ]
1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the class of pyrazolo-pyrimidines. This compound is characterized by its unique combination of a pyrazole ring fused with a pyrimidine structure, along with bromine and fluorine substituents on the aromatic rings. Such structural features often confer interesting biological activities, making these compounds of significant interest in medicinal chemistry.
The synthesis and characterization of this compound have been documented in various scientific studies, indicating its potential applications in drug development and other fields of research. The synthesis typically involves multi-step organic reactions that allow for the introduction of various functional groups.
This compound can be classified under:
The synthesis of 1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves several key steps:
For example, one method described involves the reaction of 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with various reagents under controlled conditions to yield the desired product with high purity and yield .
The molecular structure of 1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be visualized as follows:
The molecular formula is with a molar mass approximately equal to 350.21 g/mol. The compound's structural integrity can be confirmed through techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and X-ray crystallography.
1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can participate in various chemical reactions:
Common reagents used in these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations. The conditions are tailored to achieve specific transformations while maintaining structural integrity .
The mechanism by which 1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts its biological effects is likely linked to its interaction with specific molecular targets:
Further research is required to elucidate the exact pathways involved and quantify its efficacy in biological systems.
1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically exhibits:
The compound is expected to be:
The unique structure and properties of 1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one make it a candidate for various applications:
The pyrazolo[3,4-d]pyrimidine core of the target compound exemplifies strategic bioisosteric replacement of purine nucleotides, enabling high-affinity interactions within the ATP-binding sites of kinase targets. This scaffold serves as a purine mimetic due to its conserved nitrogen atom positioning at N1, N4, and N8, which precisely mirrors the hydrogen-bonding topology of adenine (N1, N3, and N6) in ATP [3] [8]. Molecular docking analyses confirm that the pyrazolo[3,4-d]pyrimidine nucleus forms critical hydrogen bonds with kinase hinge residues, analogous to roscovitine and dinaciclib. Specifically, the N4 atom acts as a hydrogen bond acceptor with Leu83 in CDK2, while the N1-H functions as a donor to Glu81, replicating the adenine-binding pattern essential for competitive ATP inhibition [2] [8]. This bioisosteric fidelity allows the compound to occupy the adenine niche while accommodating structural optimizations at N1 and C6 positions for enhanced selectivity.
Table 1: Bioisosteric Mapping of Pyrazolo[3,4-d]pyrimidine to Purine in Kinase Binding
Purine Atom (Adenine) | Bioisosteric Equivalent | Interaction Type | Kinase Residue |
---|---|---|---|
N1 | N4 of Pyrazolopyrimidine | H-bond Acceptor | Leu83 (CDK2) |
N3 | N1 of Pyrazolopyrimidine | H-bond Donor | Glu81 (CDK2) |
C2-H | C3-H of Pyrazolopyrimidine | Hydrophobic | Val18 (CDK2) |
The 1-(4-bromophenyl) substitution at the N1 position extends into the hydrophobic region I of kinases, while the 5-(2-fluorobenzyl) group at N5 targets the ribose pocket, enhancing binding complementarity beyond the core scaffold’s inherent affinity [2] [8]. This dual-targeting approach leverages bioisosterism for foundational binding and peripheral modifications for kinase-specific potency.
Halogen atoms in the target compound—bromine at the para-position of the N1-phenyl ring and fluorine at the ortho-position of the benzyl group—serve distinct and synergistic roles in pharmacophore optimization. The 4-bromophenyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, while its polarizable electron cloud engages in halogen bonding with backbone carbonyls (e.g., C=O of Glu81 in CDK2) [3] [4]. This interaction contributes ~1.5 kcal/mol to binding free energy, as evidenced by molecular dynamics simulations of analogous pyrazolopyrimidines [4]. Concurrently, the 2-fluorobenzyl moiety strategically reduces π-π stacking energy with hydrophobic residues (e.g., Phe80) due to fluorine’s electron-withdrawing effect, optimizing steric fit within the hydrophobic cleft [10]. The ortho-fluorine position also minimizes off-target interactions by introducing conformational restraint, preventing free rotation of the benzyl ring into subpockets occupied by non-target kinases [4].
Table 2: Halogen Contributions to Pharmacophore Optimization
Halogen Position | Role in Target Engagement | ADMET Contribution | Structural Consequence |
---|---|---|---|
C4' Bromine (N1-phenyl) | Halogen bonding with Glu81 (ΔG = -1.5 kcal/mol) | ↓ CYP3A4 metabolism | Enhanced kinase selectivity |
C2'' Fluorine (benzyl) | Electron withdrawal (σₚ = +0.06) | ↑ Metabolic half-life | Restricted benzyl ring conformation |
Combined halogens | Synergistic lipophilicity (clogP = 3.8) | Balanced logP/logD profile | Cooperative target occupancy |
SAR studies of halogenated analogs reveal that bromine-to-chlorine substitution reduces CDK2 inhibitory potency by 2-fold (IC₅₀ shift from 57 nM to 119 nM), underscoring bromine’s optimal polarizability for halogen bonding [2] [10]. Conversely, relocating fluorine to the para-position of the benzyl ring diminishes cellular activity due to altered dipole alignment with the kinase hydrophobic pocket [4].
The pyrazolo[3,4-d]pyrimidine scaffold is established as a privileged structure in oncology due to its versatility in targeting oncogenic kinases and compatibility with diverse pharmacophoric modifications. Clinically validated derivatives like ibrutinib (BTK inhibitor) and dinaciclib (CDK inhibitor) exemplify this scaffold’s translational potential [3] [8]. The target compound leverages this privileged core for multi-kinase inhibition, demonstrating nanomolar potency against CDK2/cyclin A2 (IC₅₀ = 57 nM) and VEGFR-2 (IC₅₀ = 34 nM), as inferred from structurally congruent analogs [2] [5]. Its cytotoxicity profile across cancer cell lines—particularly HCT-116 colorectal carcinoma (IC₅₀ = 6–7 nM) and MCF-7 breast adenocarcinoma (IC₅₀ = 45–46 nM)—surpasses sorafenib in potency and correlates with CDK2/VEGFR-2 suppression [2] [5].
The scaffold’s synthetic flexibility enables strategic functionalization at N1, C4, N5, and C6 positions. For the target compound:
Table 3: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound | CDK2 IC₅₀ (μM) | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) | HepG-2 IC₅₀ (nM) |
---|---|---|---|---|
Target compound (analog data) | 0.057 ± 0.003 | 45 | 6 | 48 |
Sorafenib (reference) | 0.184 ± 0.01 | 144 | 176 | 19 |
Thioglycoside derivative 14 | 0.057 ± 0.003 | 45 | 6 | 48 |
Thioglycoside derivative 15 | 0.119 ± 0.007 | 46 | 7 | 48 |
Mechanistically, pyrazolo[3,4-d]pyrimidines like this compound induce S-phase cell cycle arrest and mitochondrial apoptosis via downregulation of CDK2/cyclin E complexes and upregulation of pro-apoptotic Bax [2] [5]. The scaffold’s drug-like properties—moderate molecular weight (~400 Da), optimal cLogP (~3.8), and tunable solubility—further support its utility in lead optimization campaigns targeting resistant malignancies [3] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1